rac-tert-butyl (1R,3S,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylate
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Overview
Description
rac-tert-butyl (1R,3S,4S)-3-aminobicyclo[210]pentane-1-carboxylate is a bicyclic compound characterized by its unique structure, which includes a tert-butyl group, an amino group, and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1S,3R,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylate typically involves the cyclopropanation of a suitable precursor, followed by functional group transformations. One common method involves the photochemical intramolecular cyclopropanation of an α-allylsilyl-α-diazoacetate, which leads to the formation of the bicyclic structure . Subsequent reactions introduce the tert-butyl and amino groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl (1R,3S,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylate group can be reduced to an alcohol or aldehyde.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxylate group may produce alcohols or aldehydes.
Scientific Research Applications
rac-tert-butyl (1R,3S,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which tert-butyl (1S,3R,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butylbenzene: An aromatic hydrocarbon with a tert-butyl group attached to a benzene ring.
Bicyclo[2.1.1]hexane: A bicyclic compound with a different ring structure but similar chemical properties.
Uniqueness
rac-tert-butyl (1R,3S,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylate is unique due to its specific bicyclic structure and the presence of both amino and carboxylate functional groups. This combination of features makes it particularly valuable in medicinal chemistry and organic synthesis, offering advantages such as improved metabolic stability and bioavailability compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl (1S,3R,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-9(2,3)13-8(12)10-4-6(10)7(11)5-10/h6-7H,4-5,11H2,1-3H3/t6-,7+,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLVNPTVOYKGKQ-PJKMHFRUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C12CC1C(C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@]12C[C@H]1[C@@H](C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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